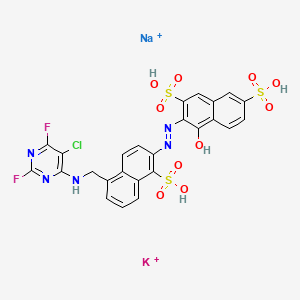
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt
描述
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties and is often used in scientific research and industrial applications.
属性
CAS 编号 |
83417-31-6 |
|---|---|
分子式 |
C25H16ClF2KN5NaO10S3+2 |
分子量 |
778.2 g/mol |
IUPAC 名称 |
potassium;sodium;3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C25H16ClF2N5O10S3.K.Na/c26-19-23(27)30-25(28)31-24(19)29-10-11-2-1-3-16-14(11)6-7-17(22(16)46(41,42)43)32-33-20-18(45(38,39)40)9-12-8-13(44(35,36)37)4-5-15(12)21(20)34;;/h1-9,34H,10H2,(H,29,30,31)(H,35,36,37)(H,38,39,40)(H,41,42,43);;/q;2*+1 |
InChI 键 |
LIYJKRZBXWZPMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl.[Na+].[K+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and as a marker in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Nickel 22-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)amino)sulfonylphthalocyanine-1,8,15-trisulfonic acid, trisodium salt
- 2-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-6-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]toluene-4-sulphonic acid, sodium salt
Uniqueness
What sets 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt apart from similar compounds is its unique structural configuration, which imparts specific chemical and physical properties. These properties make it particularly useful in applications where precise molecular interactions are required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


